molecular formula C11H17ClN2O2S B1394009 N-(Piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 68996-29-2

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No. B1394009
CAS RN: 68996-29-2
M. Wt: 276.78 g/mol
InChI Key: SNRAPJXYSODXAI-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)benzenesulfonamide hydrochloride” is a chemical compound with the formula C11H16N2O2S・HCl . It is used in the pharmaceutical industry and is involved in various biological activities .


Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The synthesis of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)benzenesulfonamide hydrochloride” is represented by the InChI code: 1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)benzenesulfonamide hydrochloride” is a powder with a molecular weight of 240.33 . The compound should be stored at a suitable temperature and kept away from heat/sparks/open flames/hot surfaces .

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • Synthesis of Bioactive Sulfonamides : N-(Piperidin-4-yl)benzenesulfonamide hydrochloride derivatives have been synthesized and shown promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential applications in treating conditions involving these enzymes (Khalid, 2012).

  • Antimicrobial Activity : Some derivatives of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride have demonstrated significant antimicrobial activity against various strains of microbes (Desai, Makwana, & Senta, 2016).

  • Phospholipase A2 Inhibition : Certain 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, have been found to inhibit membrane-bound phospholipase A2. These compounds have shown significant reduction in myocardial infarction size in animal models (Oinuma et al., 1991).

Carbonic Anhydrase Inhibition and Potential Anticancer Applications

  • Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating triazine moieties, including piperidine derivatives, have been identified as potent inhibitors of human carbonic anhydrase IX, a validated drug target for anticancer agents (Lolak et al., 2019).

  • Anticonvulsant Action : Benzenesulfonamide derivatives, including those with piperidine moieties, have shown potent inhibition of human carbonic anhydrase isoforms and effective anticonvulsant action in animal models, highlighting their therapeutic potential in conditions like epilepsy (Mishra et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Piperidine derivatives of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride have been studied for their corrosion inhibition properties on iron, indicating potential applications in material science and engineering (Kaya et al., 2016).

Drug Development and Pharmacological Assessment

  • Drug Development for Neurodegenerative Diseases : AND-1184, a derivative of N-(Piperidin-4-yl)benzenesulfonamide hydrochloride, has been studied for its structural properties and potential as an active pharmaceutical ingredient (API) in treating dementia (Pawlak, Szczesio, & Potrzebowski, 2021).

Safety and Hazards

If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called .

Future Directions

The future directions of “N-(Piperidin-4-yl)benzenesulfonamide hydrochloride” could involve investigating its mechanism of action and selectivity in different diseases and cellular processes. It’s also suggested to make their own tests to determinate the safety and suitability of each such product or combination for their own purposes .

properties

IUPAC Name

N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10;/h1-5,10,12-13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAPJXYSODXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)benzenesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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